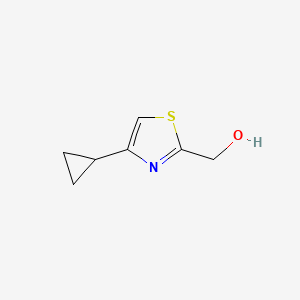

(4-Cyclopropylthiazol-2-yl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-cyclopropyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-3-7-8-6(4-10-7)5-1-2-5/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDYOUFIADRAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344321-86-3 | |

| Record name | (4-cyclopropyl-1,3-thiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Cyclopropylthiazol 2 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections for the Thiazole (B1198619) Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For (4-Cyclopropylthiazol-2-yl)methanol, the primary disconnections focus on the formation of the thiazole ring and the introduction of the hydroxymethyl group.

The most logical disconnection is at the C-O bond of the hydroxymethyl group, leading to a 2-functionalized 4-cyclopropylthiazole (B1487570) precursor. This precursor could be a carboxylic acid, ester, or aldehyde, which can be readily reduced to the desired alcohol.

A further disconnection of the 4-cyclopropylthiazole core itself points towards two main synthetic strategies:

Hantzsch Thiazole Synthesis: This involves the reaction between an α-haloketone and a thioamide. In this case, the disconnection would be between the N1-C2 and C4-C5 bonds of the thiazole ring, leading to cyclopropyl-containing α-haloketone and a suitable thioamide.

Cross-Coupling Strategies: This approach involves forming one of the C-C or C-S bonds of the pre-formed thiazole ring. For instance, a 2,4-dihalothiazole could be selectively functionalized at the 4-position with a cyclopropyl (B3062369) group via a cross-coupling reaction.

Classical and Contemporary Synthetic Routes to the 4-Cyclopropylthiazole Core

The construction of the 4-cyclopropylthiazole core is a critical step in the synthesis of the target molecule. Several methods have been developed, ranging from classical condensation reactions to modern cross-coupling techniques.

Hantzsch-Type Condensations and Mechanistic Variants

The Hantzsch thiazole synthesis, first described in 1887, remains a widely used and versatile method for constructing the thiazole ring. synarchive.com The classical approach involves the condensation of an α-haloketone with a thioamide. bepls.com For the synthesis of a 4-cyclopropylthiazole, this would entail the reaction of a 1-cyclopropyl-2-haloethanone with a suitable thioamide.

Mechanistically, the reaction is believed to proceed through the initial formation of a hemithioacetal, followed by dehydration and cyclization to form the thiazole ring. The regioselectivity of the Hantzsch synthesis can sometimes be an issue, especially with unsymmetrical thioamides. However, for the synthesis of a 2-unsubstituted-4-cyclopropylthiazole, formamide (B127407) or a derivative would be the thioamide of choice, simplifying the outcome.

Modern variations of the Hantzsch synthesis often employ milder reaction conditions, alternative catalysts, and greener solvents to improve yields and reduce environmental impact. mdpi.com For instance, microwave-assisted and ultrasound-promoted Hantzsch syntheses have been reported to accelerate reaction times and improve efficiency. bepls.commdpi.com

Palladium-Catalyzed Cross-Coupling Strategies for Thiazole Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including thiazoles. organic-chemistry.orgkfupm.edu.sa These methods offer a high degree of control and functional group tolerance, making them attractive for the synthesis of complex molecules.

For the synthesis of a 4-cyclopropylthiazole, a pre-formed thiazole ring bearing a leaving group (such as a halogen) at the 4-position can be coupled with a cyclopropyl-containing organometallic reagent. For example, a Suzuki coupling between 4-bromothiazole (B1332970) and cyclopropylboronic acid, catalyzed by a palladium complex, would yield the desired 4-cyclopropylthiazole.

Alternatively, direct C-H activation/arylation reactions offer a more atom-economical approach, avoiding the need for pre-functionalized starting materials. organic-chemistry.org In this strategy, a palladium catalyst can facilitate the direct coupling of a C-H bond at the 4-position of the thiazole ring with a suitable cyclopropylating agent. While this approach is highly desirable, achieving the desired regioselectivity can be challenging. Research has shown that direct arylation of thiazoles often occurs selectively at the 5-position. organic-chemistry.org However, careful selection of ligands and reaction conditions can influence the site of functionalization. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Principles in Thiazole Chemistry

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. researchgate.netbohrium.com This is particularly relevant in the pharmaceutical industry, where large quantities of chemicals are often used.

Green chemistry principles that have been applied to thiazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of a synthesis. bepls.combohrium.com

Catalyst-Free and Metal-Free Reactions: Developing reactions that proceed without the need for a catalyst or that utilize non-toxic, earth-abundant metal catalysts is a key goal of green chemistry. bepls.comorganic-chemistry.org

Microwave and Ultrasound Irradiation: These techniques can often reduce reaction times, increase yields, and minimize the formation of byproducts. bepls.combohrium.commdpi.com

Multi-component Reactions: Combining several reaction steps into a single pot can improve efficiency and reduce waste. mdpi.comnih.gov

The application of these principles to the synthesis of this compound can lead to more sustainable and cost-effective manufacturing processes.

Introduction and Functionalization of the Hydroxymethyl Group at the Thiazole-2 Position

Once the 4-cyclopropylthiazole core has been synthesized, the final step is the introduction of the hydroxymethyl group at the 2-position. This is typically achieved through the reduction of a suitable precursor.

Reduction of Carboxylic Acid, Ester, or Aldehyde Precursors

The most common method for introducing a hydroxymethyl group is through the reduction of a corresponding carboxylic acid, ester, or aldehyde. These precursors can be synthesized through various methods, including the lithiation of the 2-position of the thiazole ring followed by quenching with carbon dioxide (for the carboxylic acid) or a suitable formylating agent (for the aldehyde). google.com

A variety of reducing agents can be used for this transformation, with the choice depending on the specific precursor and the desired reaction conditions.

| Precursor | Reducing Agent(s) | Product |

| 2-Thiazolecarboxylic acid | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | (Thiazol-2-yl)methanol |

| 2-Thiazolecarboxylate ester | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | (Thiazol-2-yl)methanol |

| 2-Thiazolecarboxaldehyde | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (Thiazol-2-yl)methanol |

Table 1: Reduction of 2-Functionalized Thiazoles

The reduction of 2-thiazolecarboxylic acids or their esters to the corresponding alcohol is a well-established transformation. acs.orgsigmaaldrich.com Similarly, the reduction of 2-thiazolecarboxaldehydes provides a straightforward route to the target alcohol. google.com The choice of reducing agent will depend on the presence of other functional groups in the molecule. For instance, sodium borohydride is a milder reducing agent than lithium aluminum hydride and may be preferred if the molecule contains other reducible functional groups that need to be preserved.

Direct Formylation and Subsequent Reduction Pathways

A primary and effective route to synthesize this compound involves a two-step sequence: the formylation of a 4-cyclopropylthiazole precursor followed by the reduction of the resulting aldehyde. This pathway is advantageous as it builds the required functional group directly onto the pre-formed heterocyclic core.

The initial step is the formylation of 4-cyclopropyl-1,3-thiazole to yield 4-cyclopropyl-1,3-thiazole-2-carbaldehyde. nih.govmoldb.com This transformation can be achieved through various formylation methods, with the Vilsmeier-Haack reaction being a common and effective choice for introducing a formyl group onto electron-rich heterocyclic systems. mdpi.com This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃).

The second step is the reduction of the intermediate, 4-cyclopropyl-1,3-thiazole-2-carbaldehyde, to the target primary alcohol, this compound. This reduction is typically accomplished using a metal hydride reducing agent. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones, mild reaction conditions, and operational simplicity. The reaction is often carried out in an alcoholic solvent, such as methanol (B129727) or ethanol. For instance, the reduction can be performed by treating the aldehyde with NaBH₄ in a solvent mixture like N,N-dimethylformamide (DMF) and methanol. rsc.org

The table below summarizes the typical reagents and conditions for this two-step synthetic pathway.

Table 1: Synthesis via Direct Formylation and Reduction

| Step | Transformation | Key Reagents | Typical Solvents |

|---|---|---|---|

| 1 | Formylation | POCl₃, DMF | Dichloroethane, Xylene |

| 2 | Reduction | NaBH₄ | Methanol, Ethanol, DMF |

Isolation and Purification Techniques for this compound and its Precursors

The isolation and purification of this compound and its aldehyde precursor, 4-cyclopropyl-1,3-thiazole-2-carbaldehyde, are critical for obtaining a high-purity final product. Standard laboratory techniques, including extraction, washing, drying, and chromatography, are employed.

Following the reduction step, the typical work-up procedure involves quenching the reaction, often by adding water, followed by extraction of the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic phase is then washed with water and brine to remove inorganic salts and residual water-soluble impurities. After drying the organic layer over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), the solvent is removed under reduced pressure to yield the crude product.

For achieving high purity, flash column chromatography is the most common method. rsc.orgchemrxiv.org Silica (B1680970) gel is typically used as the stationary phase. The choice of the mobile phase (eluent) is crucial for effective separation. A gradient system of hexane (B92381) and ethyl acetate is frequently used, where the polarity of the solvent mixture is gradually increased to elute the compounds from the column based on their polarity. biotage.com Thin-layer chromatography (TLC) is used to monitor the progress of the purification, often visualized with a UV lamp or a potassium permanganate (B83412) (KMnO₄) stain. rsc.org In some cases, recrystallization from a suitable solvent system can also be employed to obtain a crystalline, high-purity product. researchgate.net

For basic compounds like thiazole derivatives, which can interact strongly with acidic silica gel, amine-functionalized silica may be used to improve separation and yield. biotage.com Alternatively, adding a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent can neutralize the acidic sites on the silica gel, leading to better peak shapes and recovery. biotage.com

Stereoselective Synthesis Approaches Towards Chiral Derivatives (if applicable from literature)

The literature available from the search does not specifically describe the stereoselective synthesis of chiral derivatives originating directly from this compound where the chirality is introduced at the methanol carbon or the cyclopropyl group attached to the thiazole ring.

However, general strategies for stereoselective synthesis in related heterocyclic and alcohol systems provide a framework for how such syntheses could be approached. Asymmetric reduction of a prochiral ketone or aldehyde is a powerful method for creating chiral alcohols. While 4-cyclopropyl-1,3-thiazole-2-carbaldehyde is itself prochiral, leading to a non-chiral alcohol, a derivative with a prochiral ketone adjacent to the thiazole ring could be a substrate for such a transformation. Biocatalytic methods, using enzymes like alcohol dehydrogenases, have shown high efficiency and stereoselectivity in the reduction of ketones to chiral alcohols. nih.gov

Another established approach involves the use of chiral auxiliaries. For instance, chiral sulfinamides can be condensed with aldehydes to form chiral sulfinyl imines. Stereoselective addition of an organometallic reagent to this imine, followed by removal of the auxiliary, can yield chiral amines, which could be further functionalized. nih.gov While not directly applied to the target compound in the reviewed literature, this methodology demonstrates a viable route for introducing a stereocenter adjacent to a heterocyclic ring system. nih.govresearchgate.netresearchgate.net

Should a synthetic need for chiral derivatives of this compound arise, these established asymmetric synthesis methodologies would be the logical starting points for developing a targeted synthetic route.

Chemical Transformations and Derivatization Strategies of 4 Cyclopropylthiazol 2 Yl Methanol

Reactivity of the Hydroxyl Group: Etherification, Esterification, Oxidation, and Halogenation Reactions

The primary alcohol functionality in (4-Cyclopropylthiazol-2-yl)methanol is a prime target for various chemical modifications, including etherification, esterification, oxidation, and halogenation.

Etherification: The conversion of the hydroxyl group to an ether can be achieved under various conditions. For instance, chemoselective etherification of benzylic-type alcohols can be accomplished using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a catalyst such as dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. organic-chemistry.orgresearchgate.net This method is particularly useful as it selectively converts benzylic hydroxyls in the presence of other types of hydroxyl groups like aliphatic or phenolic ones. organic-chemistry.org

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, typically in the presence of an acid catalyst. This classic Fischer esterification is an equilibrium-driven process where the alcohol is often used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Various acid catalysts, including sulfuric acid (H2SO4) and tosic acid (TsOH), are commonly employed. masterorganicchemistry.com The esterification of various carboxylic acids with methanol has been studied over different catalysts, highlighting the influence of the acid and alcohol structure on reaction rates. researchgate.netnih.gov

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the product. Milder oxidizing agents will typically yield the aldehyde, while stronger agents will lead to the carboxylic acid.

Halogenation: The hydroxyl group can be substituted by a halogen atom (Cl, Br, I) through various halogenating agents. This transformation converts the alcohol into a more reactive alkyl halide, which can then participate in a wide array of nucleophilic substitution reactions.

Reactions at the Thiazole (B1198619) Ring System: Electrophilic Aromatic Substitution, Nucleophilic Attack, and Directed Metalation (e.g., Lithiation)

The thiazole ring itself is a reactive entity, susceptible to electrophilic and nucleophilic attacks, as well as directed metalation. nih.gov

Electrophilic Aromatic Substitution (EAS): The thiazole ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. masterorganicchemistry.comyoutube.comyoutube.com These reactions typically require an acid catalyst to activate the electrophile. masterorganicchemistry.comlumenlearning.com The position of substitution on the thiazole ring is directed by the existing substituents. The mechanism involves the attack of the aromatic pi electrons on the electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. byjus.com

Nucleophilic Aromatic Substitution (NAS): While less common for electron-rich heterocycles, under certain conditions, the thiazole ring can undergo nucleophilic aromatic substitution. youtube.com This typically requires a strong nucleophile and may be facilitated by the presence of electron-withdrawing groups on the ring. The reaction can proceed through an addition-elimination mechanism involving a Meisenheimer-like intermediate. youtube.com

Directed Metalation (Lithiation): The presence of a directing group can facilitate the deprotonation of a specific position on an aromatic or heterocyclic ring by a strong base, typically an organolithium reagent. This process, known as directed ortho-metalation (DoM), creates a powerful nucleophile that can react with various electrophiles. baranlab.orgorganic-chemistry.org The hydroxylmethyl group on this compound, or a protected form of it, could potentially act as a directing group, guiding lithiation to the C5 position of the thiazole ring.

Transformations Involving the Cyclopropyl (B3062369) Ring: Ring-Opening Reactions and Rearrangements in the Presence of Catalysts or Reagents

The cyclopropyl group, while generally stable, can undergo ring-opening reactions and rearrangements under specific catalytic or reagent-driven conditions. These transformations can be initiated by electrophiles, radical species, or transition metals, leading to the formation of acyclic or rearranged cyclic structures. For instance, reactions that generate a carbocation adjacent to the cyclopropyl ring can lead to ring-opening to form homoallylic systems.

Multi-Component Reactions (MCRs) Incorporating the this compound Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are powerful tools in diversity-oriented synthesis. nih.gov The this compound scaffold can be incorporated into various MCRs. For example, if oxidized to the corresponding aldehyde, it could participate as the carbonyl component in well-known MCRs such as the Ugi or Passerini reactions. nih.govrug.nl Similarly, if converted to an amine, it could be a component in reactions like the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction. mdpi.com The development of novel MCRs involving this scaffold could lead to the rapid generation of diverse chemical libraries for biological screening. nih.govresearchgate.net

Chemo- and Regioselectivity in Functional Group Interconversions and Derivatization Strategies

Given the multiple reactive sites on this compound, achieving chemo- and regioselectivity is a critical aspect of its derivatization.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, the selective etherification of the benzylic hydroxyl group without affecting other potential reactive sites on the thiazole or cyclopropyl rings is a key chemoselective transformation. organic-chemistry.org Similarly, selective oxidation of the alcohol without altering the thiazole ring requires careful choice of reagents and reaction conditions.

Regioselectivity: This pertains to the control of the position of reaction, particularly on the thiazole ring. In electrophilic aromatic substitution, the inherent directing effects of the cyclopropyl and hydroxymethyl substituents will influence the position of incoming electrophiles. For directed metalation, the choice of the directing group and the reaction conditions are paramount in achieving high regioselectivity.

Theoretical and Computational Investigations of 4 Cyclopropylthiazol 2 Yl Methanol

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of (4-Cyclopropylthiazol-2-yl)methanol. These calculations reveal the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions.

The thiazole (B1198619) ring, being an electron-rich heteroaromatic system, significantly influences the electronic properties. The nitrogen and sulfur atoms introduce heteroatomic perturbations, leading to a non-uniform charge distribution. Computational studies on similar thiazole derivatives show that the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are often delocalized over the thiazole and adjacent aromatic rings. researchgate.net For this compound, the HOMO is expected to be concentrated on the thiazole ring, while the LUMO may also have significant contributions from the ring, indicating its susceptibility to both electrophilic and nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity. The calculated HOMO-LUMO gap for thiazole derivatives can be influenced by the nature of substituents on the ring. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution. It provides a picture of the localized bonds and lone pairs. In a study on a thiazole derivative, NBO analysis highlighted the role of non-covalent interactions in stabilizing the molecular framework. nih.gov For this compound, NBO analysis would likely show significant negative charges on the nitrogen and oxygen atoms, making them potential sites for hydrogen bonding.

Table 1: Illustrative Calculated Electronic Properties of a Substituted Thiazole Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.27 eV | Relates to the electron-donating ability of the molecule. researchgate.net |

| LUMO Energy | -1.15 eV | Relates to the electron-accepting ability of the molecule. researchgate.net |

| HOMO-LUMO Gap | 5.12 eV | Indicates the chemical reactivity and stability of the molecule. researchgate.net |

| Dipole Moment | 3.45 D | Quantifies the overall polarity of the molecule. |

Note: The data in this table is illustrative and based on reported values for similar thiazole derivatives to demonstrate the type of information obtained from quantum chemical calculations.

Conformational Analysis and Energy Landscapes: Investigating Preferred Geometries and Rotational Barriers

The three-dimensional structure of this compound is not static. The molecule possesses several rotatable bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods, such as DFT, can be used to scan the potential energy surface by systematically rotating these bonds. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to rotation. For instance, a conformational analysis of benzothiazole (B30560) derivatives was performed by varying the dihedral angle between the benzothiazole and phenyl rings. mdpi.com A similar approach can be applied to this compound to understand its preferred geometries.

Table 2: Example of Calculated Rotational Energy Barriers for a Related System

| Rotational Bond | Conformation | Relative Energy (kcal/mol) |

| Thiazole-CH₂OH | Staggered | 0.0 |

| Thiazole-CH₂OH | Eclipsed | 3.5 |

| Thiazole-Cyclopropyl | Perpendicular | 0.0 |

| Thiazole-Cyclopropyl | Coplanar | 5.2 |

Note: This table presents hypothetical data to illustrate the concept of rotational barriers that can be calculated for this compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Modes)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.comyoutube.com These calculations can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. For this compound, predicted NMR shifts would be crucial for distinguishing the protons and carbons of the cyclopropyl (B3062369) group, the thiazole ring, and the methanol (B129727) moiety. Experimental ¹H NMR data for the parent thiazole molecule shows distinct signals for its protons. chemicalbook.com

IR Vibrational Modes: The vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. mdpi.com These calculations can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the O-H stretch of the alcohol, the C-H stretches of the cyclopropyl group, and the various vibrations of the thiazole ring. For example, in a study of 2-ethoxythiazole, the calculated vibrational frequencies were found to be in good agreement with the experimental FT-IR spectrum. doi.org

Table 3: Illustrative Predicted and Experimental Spectroscopic Data for a Thiazole Derivative

| Nucleus/Vibration | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Experimental Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| ¹H (Thiazole H-5) | 7.3 | 7.28 |

| ¹³C (Thiazole C-2) | 168.5 | 169.1 |

| IR (O-H stretch) | 3450 | 3430 |

| IR (C=N stretch) | 1580 | 1575 |

Note: This table contains representative data for a hypothetical thiazole derivative to demonstrate the correlation between predicted and experimental spectroscopic values.

Computational Studies on Reaction Mechanisms Involving this compound as a Reactant or Intermediate

Theoretical methods are extensively used to investigate the mechanisms of chemical reactions, providing insights into the transition states and intermediates involved. For this compound, computational studies can explore reactions involving its key functional groups.

For example, the alcohol moiety can undergo oxidation to the corresponding aldehyde or carboxylic acid. Computational modeling can elucidate the stepwise mechanism of such an oxidation, identifying the transition state energies and the role of the oxidizing agent. Similarly, reactions involving the thiazole ring, such as electrophilic substitution, can be studied. A computational study on the reaction of 4-methyl aniline (B41778) with OH radicals revealed the preferred reaction pathways and products. researchgate.net

Furthermore, the synthesis of thiazole derivatives can be guided by computational studies. For instance, the mechanism of thiazole ring formation through the cyclization of α-diazoketones with thioamides has been investigated computationally. acs.org Such studies can help in optimizing reaction conditions and predicting potential side products.

Table 4: Example of Calculated Activation Energies for a Reaction Involving a Thiazole Derivative

| Reaction Step | Description | Activation Energy (kcal/mol) |

| Step 1 | Nucleophilic attack | 15.2 |

| Step 2 | Proton transfer | 8.5 |

| Step 3 | Ring opening | 21.0 |

Note: The data in this table is hypothetical and serves to illustrate how computational chemistry can quantify the energetics of a reaction pathway.

Molecular Docking and Ligand Design Principles for Derivates (excluding biological outcomes and specific binding data)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug design, this involves docking a ligand (a small molecule) into the binding site of a target protein. While specific biological outcomes are beyond the scope of this article, the principles of molecular docking can be applied to design derivatives of this compound.

The design of new ligands based on the this compound scaffold would involve identifying key pharmacophoric features. These features include hydrogen bond donors (the hydroxyl group), hydrogen bond acceptors (the nitrogen atom of the thiazole ring), and hydrophobic regions (the cyclopropyl group). Molecular docking studies on other thiazole derivatives have highlighted the importance of these interactions in binding to target proteins. nih.govrsc.org

Ligand design principles would focus on modifying the core structure to enhance these interactions. For example, replacing the hydroxyl group with other functional groups could alter the hydrogen bonding capabilities. The cyclopropyl group could be replaced with other alkyl or aryl groups to explore different hydrophobic interactions. The aim of these computational experiments is to generate a set of virtual compounds with a range of predicted binding affinities, which can then be prioritized for synthesis and experimental testing.

Table 5: Key Pharmacophoric Features of this compound for Ligand Design

| Feature | Description | Potential for Modification |

| Hydrogen Bond Donor | The hydroxyl (-OH) group | Can be converted to an ether or ester to remove H-bond donation. |

| Hydrogen Bond Acceptor | The nitrogen atom in the thiazole ring | The basicity can be modulated by substituents on the ring. |

| Hydrophobic Group | The cyclopropyl ring | Can be replaced by other cyclic or acyclic alkyl groups to optimize hydrophobic interactions. |

| Aromatic System | The thiazole ring | Can be further substituted to introduce additional interaction points. |

Strategic Applications of 4 Cyclopropylthiazol 2 Yl Methanol As a Key Synthetic Building Block

Design and Synthesis of Complex Heterocyclic Systems Utilizing the Thiazolylmethanol Moiety

The inherent reactivity of the thiazolylmethanol moiety within (4-Cyclopropylthiazol-2-yl)methanol provides a robust platform for the design and synthesis of more elaborate heterocyclic frameworks. The primary alcohol function serves as a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification, thereby enabling its incorporation into larger, more complex structures.

A notable example of its application is in the construction of fused heterocyclic systems. The hydroxyl group can be readily converted into a leaving group, such as a tosylate or a halide, which then facilitates intramolecular cyclization reactions. For instance, following the activation of the hydroxyl group, a suitably positioned nucleophile on a tethered substituent could engage in a ring-closing reaction, leading to the formation of bicyclic or even more complex polycyclic systems containing the 4-cyclopropylthiazole (B1487570) core. While specific, broadly applicable methodologies for this exact compound are not extensively documented in publicly available literature, the fundamental principles of heterocyclic chemistry support its potential in such synthetic strategies. The strategic placement of the cyclopropyl (B3062369) and methanol (B129727) groups on the thiazole (B1198619) ring offers unique steric and electronic properties that can influence the regioselectivity and stereoselectivity of these cyclization reactions.

Role in the Construction of Advanced Organic Frameworks, Polymers, and Materials Precursors

While the direct application of This compound in the synthesis of advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), and polymers is not yet widely reported, its structural attributes suggest a significant potential in this area. The bifunctional nature of the molecule—a heterocyclic core capable of coordination or further functionalization and a reactive hydroxyl group—makes it an intriguing candidate as a building block or precursor for novel materials.

The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions, a fundamental interaction in the formation of MOFs. google.com The hydroxyl group could be further modified to introduce other functionalities, such as carboxylic acids or amines, which are common linkers in the assembly of these porous crystalline materials. google.com The presence of the cyclopropyl group could impart unique steric constraints and potentially influence the resulting framework's topology and pore environment.

In the realm of polymer science, This compound could serve as a monomer or a precursor to a monomer. The hydroxyl group can be readily converted into a polymerizable functional group, such as an acrylate (B77674) or an epoxide. The resulting polymers would incorporate the 4-cyclopropylthiazole moiety as a pendant group, potentially bestowing the polymer with interesting properties, such as altered thermal stability, refractive index, or even biological activity. Although speculative without direct experimental evidence, the chemical versatility of this compound makes it a promising candidate for exploration in materials science.

Precursor in Medicinal Chemistry Lead Optimization and Drug Discovery Programs (Focus on Synthetic Strategy and Scaffold Design, NOT efficacy, safety, or clinical trials)

The 4-cyclopropylthiazole scaffold is of considerable interest in medicinal chemistry, and This compound has been identified as a key intermediate in the synthesis of potential therapeutic agents. Its utility lies in its ability to be readily incorporated into larger molecules, allowing for the systematic exploration of chemical space around a core scaffold.

A significant application of this building block is demonstrated in the synthesis of modulators of the Retinoid-related Orphan Receptor C2 (RORC2), a target of interest for the treatment of autoimmune and inflammatory diseases. In a patented synthetic route, This compound is utilized as a crucial intermediate. The hydroxyl group of the molecule is reacted with a substituted pyrazole (B372694) derivative in a Mitsunobu reaction, a versatile and widely used transformation in medicinal chemistry for the formation of carbon-oxygen bonds.

Table 1: Synthesis of a RORC2 Modulator Intermediate

| Reactant 1 | Reactant 2 | Reagents | Product | Transformation |

| This compound | 5-(3-Fluoro-4-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazole | Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3) | 2-(((5-(3-Fluoro-4-cyanophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)thiazol-4-yl)cyclopropane | Mitsunobu Reaction |

This reaction exemplifies a key strategy in lead optimization, where a core fragment, in this case, the 4-cyclopropylthiazole moiety, is linked to another pharmacophoric group to generate a more complex and potentially more active molecule. The choice of the Mitsunobu reaction highlights the strategic use of the hydroxyl functionality to achieve the desired chemical linkage under mild conditions, a common requirement in multi-step syntheses of complex drug candidates.

Structure-Activity Relationship (SAR) Studies based on Synthetic Modifications (from a synthetic perspective)

From a synthetic standpoint, This compound is an excellent starting point for generating a series of analogs for Structure-Activity Relationship (SAR) studies. The reactivity of the hydroxyl group allows for the introduction of a wide variety of substituents, enabling a systematic investigation of how different chemical modifications impact the biological activity of the resulting compounds.

The following table outlines potential synthetic modifications that can be performed on the hydroxyl group of This compound to generate a library of derivatives for SAR studies.

Table 2: Potential Synthetic Modifications for SAR Studies

| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Potential for SAR Exploration |

| Etherification | Alkyl halides, Williamson ether synthesis conditions | Ether | Exploration of steric and electronic effects of different alkyl or aryl groups. |

| Esterification | Acyl chlorides, carboxylic acids (e.g., Fischer esterification) | Ester | Introduction of various ester groups to probe for hydrogen bonding interactions and hydrolytic stability. |

| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | Aldehyde | A key intermediate for further elaboration via reactions like Wittig olefination or reductive amination. |

| Mitsunobu Reaction | Azodicarboxylates, phosphines, and a nucleophile | Diverse ethers, esters, and other C-O, C-N, or C-S bond-containing moieties | A highly versatile method for introducing a wide range of functional groups to explore diverse chemical space. |

These synthetic transformations allow medicinal chemists to systematically alter the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are crucial determinants of a drug's behavior in a biological system.

Application in Parallel Synthesis and Combinatorial Chemistry Libraries

The amenability of This compound to a variety of chemical reactions makes it a suitable building block for the construction of combinatorial libraries. Combinatorial chemistry is a powerful tool in drug discovery that allows for the rapid synthesis of a large number of related compounds, which can then be screened for biological activity. nih.gov

While specific examples of large combinatorial libraries based on This compound are not prevalent in the public domain, its chemical reactivity is well-suited for such applications. For instance, the hydroxyl group can be anchored to a solid support, a common strategy in solid-phase organic synthesis. Once immobilized, the thiazole ring can be subjected to a series of reactions with a diverse set of building blocks. After the desired transformations are complete, the final products can be cleaved from the resin, yielding a library of compounds for high-throughput screening.

Alternatively, solution-phase parallel synthesis can be employed. In this approach, This compound would be reacted with a variety of reagents in a multi-well plate format, allowing for the simultaneous synthesis of a library of derivatives. The choice of reagents would be guided by the desire to explore a wide range of chemical space and to introduce diversity into the final products.

Utility in Agrochemicals and Specialty Chemicals Synthesis

The thiazole ring is a well-established pharmacophore in the agrochemical industry, being a core component of several successful fungicides and insecticides. The unique substitution pattern of This compound , particularly the presence of the cyclopropyl group, makes it an interesting scaffold for the development of new agrochemicals. The cyclopropyl group is known to often enhance the metabolic stability and biological activity of molecules.

While direct evidence of the use of This compound in the synthesis of commercial agrochemicals is scarce in the available literature, its potential is significant. The synthetic strategies outlined in the medicinal chemistry section are equally applicable to the synthesis of novel agrochemical candidates. For instance, the hydroxyl group can be derivatized to introduce toxophoric groups or to modify the molecule's properties to enhance its uptake and translocation in plants.

The development of new fungicides is an area where this building block could be particularly valuable. For example, it could be used to synthesize analogs of existing thiazole-based fungicides in an effort to overcome resistance issues or to improve the activity spectrum. The exploration of this compound in the synthesis of specialty chemicals, while not extensively documented, remains a possibility, driven by the unique combination of functional groups and the potential for creating novel molecular architectures.

Advanced Analytical Characterization Methodologies for Structural Elucidation and Purity Assessment of 4 Cyclopropylthiazol 2 Yl Methanol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of (4-Cyclopropylthiazol-2-yl)methanol, offering high accuracy and resolving power. nih.govnih.gov This technique provides the exact mass of the parent molecule and its fragments, which is crucial for confirming the elemental composition. nih.gov Instruments like Quadrupole Time-of-Flight (QqTOF) or Orbitrap are commonly used for this purpose. nih.govmdpi.com

For this compound (C₇H₉NOS), HRMS can distinguish its molecular ion from others with the same nominal mass, providing high confidence in its identification. nih.gov The high-resolution capability allows for the determination of the monoisotopic mass with an accuracy typically within 5 ppm, which is used to calculate the precise elemental formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers deep structural insights. The fragmentation pattern of thiazole (B1198619) derivatives is influenced by the substituents on the ring. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of the hydroxymethyl group, cleavage of the cyclopropyl (B3062369) ring, and fragmentation of the thiazole ring itself. The resulting fragment ions provide corroborative evidence for the proposed structure. researchgate.net

Table 1: Exemplary HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₉NOS |

| Calculated Monoisotopic Mass | 155.0405 |

| Observed [M+H]⁺ (Hypothetical) | 156.0478 |

| Mass Accuracy (Hypothetical) | < 5 ppm |

| Major Fragment Ions (m/z) (Hypothetical) | 138.0372 ([M-H₂O+H]⁺), 125.0405 ([M-CH₂OH]⁺), 114.0321 ([M-C₃H₅+H]⁺) |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR (COSY, HMQC, HMBC), NOESY, and Solid-State NMR for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. While 1D ¹H and ¹³C NMR provide initial information, advanced 2D-NMR techniques are essential for the complete and unambiguous assignment of the complex structure of this compound and its derivatives.

2D-NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, which is invaluable for tracing the spin systems within the cyclopropyl and hydroxymethyl moieties. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) , sometimes referred to as HMQC, correlates directly bonded proton and carbon atoms (¹J-coupling). youtube.comsdsu.edunih.gov This allows for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons (typically ²J and ³J), which is critical for piecing together the molecular skeleton. youtube.comnih.govyoutube.com It can establish the connection between the cyclopropyl ring, the thiazole ring, and the methanol (B129727) group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. For this compound, NOESY can reveal the spatial relationship between the protons of the cyclopropyl group and the thiazole ring.

Solid-State NMR: For analyzing the compound in its solid form, this technique provides information on polymorphism, conformation, and intermolecular interactions within the crystal lattice, which are not observable in solution-state NMR.

Table 2: Expected 2D-NMR Correlations for this compound (Hypothetical)

| Correlation Type | Key Expected Correlations | Information Gained |

| COSY | H5 ↔ H-cyclopropyl, H-cyclopropyl ↔ H-cyclopropyl | Connectivity within the cyclopropyl group and its attachment to C4. |

| HSQC | CH₂OH / C-2, CH-cyclopropyl / C-cyclopropyl, CH-thiazole / C5 | Direct ¹H-¹³C one-bond correlations for unambiguous carbon assignment. |

| HMBC | CH₂OH / C-2, CH₂OH / C-thiazole, H-cyclopropyl / C4, H-cyclopropyl / C5 | Connectivity across the entire molecular framework. |

| NOESY | H5 ↔ H-cyclopropyl, H-cyclopropyl ↔ CH₂OH | Through-space proximity, confirming conformational details. |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. springernature.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com

For derivatives of this compound that are chiral, X-ray crystallography is a powerful tool for determining the absolute configuration of stereogenic centers. nih.goved.ac.uk This is often achieved through the use of anomalous dispersion, particularly if a heavy atom is present in the structure or by co-crystallizing with a chiral reference. springernature.comed.ac.ukresearchgate.net The resulting structural model provides an unambiguous depiction of the molecule's stereochemistry. nih.govresearchgate.net Furthermore, this technique reveals details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.com

Table 3: Crystallographic Data Parameters (Illustrative)

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | Integer value |

| R-factor | Index of agreement between calculated and observed structure factors |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These techniques are based on the absorption or scattering of light due to molecular vibrations.

For this compound, FT-IR and Raman spectra would exhibit characteristic bands corresponding to its distinct structural features:

O-H stretch: A broad band in the FT-IR spectrum (typically ~3300 cm⁻¹) from the hydroxyl group.

C-H stretches: Bands for the aromatic C-H of the thiazole ring, and aliphatic C-H of the cyclopropyl and methylene groups.

C=N and C=C stretches: Vibrations characteristic of the thiazole ring aromatic system. nsf.gov

C-S stretch: A weaker band associated with the thiazole ring.

These techniques are also sensitive to the molecule's conformation. nih.govnih.gov Changes in the spectra under different conditions can be used to study conformational isomers. iu.edu.sa Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict vibrational frequencies and aid in the assignment of experimental bands. nih.gov

Table 4: Key Vibrational Frequencies for this compound (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (alcohol) | 3200-3500 (broad) | Weak |

| C-H (thiazole) | 3050-3150 | 3050-3150 |

| C-H (cyclopropyl) | 3000-3100 | 3000-3100 |

| C-H (methylene) | 2850-2960 | 2850-2960 |

| C=N, C=C (thiazole ring) | 1500-1650 | 1500-1650 |

| C-O (alcohol) | 1000-1260 | Weak |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring (beyond basic identification)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) separate the target compound from impurities, starting materials, and byproducts.

Purity Assessment: By developing a validated HPLC or GC method, the purity of a sample can be accurately quantified. Using detectors like UV-Vis for HPLC or Flame Ionization Detection (FID) for GC, the area of the peak corresponding to the main compound is compared to the total area of all peaks to determine percentage purity. Coupling these techniques with mass spectrometry (LC-MS or GC-MS) allows for the identification of any detected impurities.

Reaction Monitoring: Chromatography is used to track the consumption of reactants and the formation of products over time. nih.gov This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurity formation. nih.gov Real-time monitoring can sometimes be achieved using specialized setups, providing dynamic insights into the reaction kinetics. analytik.news For chiral derivatives, specialized chiral stationary phases in HPLC or GC can be used to separate and quantify enantiomers, thus determining the enantiomeric excess (ee) of a stereoselective synthesis. researchgate.net

Table 5: Application of Chromatographic Techniques

| Technique | Application | Key Parameters |

| Reverse-Phase HPLC | Purity determination of the final product and polar impurities. | Mobile phase composition, column type (e.g., C18), flow rate, detection wavelength. |

| Normal-Phase HPLC | Separation of non-polar impurities or isomers. | Non-polar mobile phase (e.g., hexane (B92381)/ethyl acetate), silica (B1680970) column. |

| Chiral HPLC | Determination of enantiomeric purity for chiral derivatives. | Chiral stationary phase, specific mobile phase. |

| GC-FID/GC-MS | Purity assessment for volatile derivatives, analysis of residual solvents. | Temperature program, column type, carrier gas flow rate. |

Future Research Directions and Emerging Opportunities for 4 Cyclopropylthiazol 2 Yl Methanol

Development of Novel and Sustainable Synthetic Routes with Improved Efficiency and Atom Economy

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of (4-Cyclopropylthiazol-2-yl)methanol and its analogs. While classical approaches like the Hantzsch thiazole (B1198619) synthesis are foundational, modern synthetic chemistry offers numerous opportunities for improvement. mdpi.com Key areas for exploration include:

Green Catalysis: The use of eco-friendly catalysts is a cornerstone of sustainable chemistry. Research into employing heterogeneous catalysts, such as reusable nano-catalysts like NiFe2O4 or chitosan-based biocatalysts, could offer high yields and easy separation from the reaction mixture. nih.govacs.org Calcium catalysis, another green alternative, has shown promise in the synthesis of functionalized thiazoles and warrants investigation. nih.gov

Energy-Efficient Methodologies: Exploring non-conventional energy sources like microwave irradiation and ultrasound could significantly reduce reaction times and energy consumption compared to traditional heating methods. mdpi.combohrium.com These techniques have been successfully applied to the synthesis of various thiazole derivatives, often leading to improved yields. acs.org

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can dramatically increase efficiency. mdpi.commdpi.com The development of an MCR strategy for this compound, combining the formation of the thiazole ring with the introduction of its substituents, would be a significant step forward in terms of process economy.

Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) is a critical aspect of green chemistry. bohrium.combepls.com Research to adapt existing synthetic routes to these greener solvent systems will be crucial.

These advancements aim to create synthetic pathways that are not only higher yielding but also safer, more cost-effective, and have a reduced environmental footprint.

Exploration of New Reactivity Patterns and Undiscovered Derivatization Strategies

The trifunctional nature of this compound—with its reactive hydroxyl group, aromatic thiazole core, and strained cyclopropyl (B3062369) ring—offers a rich landscape for chemical modification.

Derivatization of the Hydroxymethyl Group: The primary alcohol function is a versatile handle for a wide range of transformations. Future work could explore its conversion into ethers, esters, amines, and other functional groups to create a library of derivatives with diverse physicochemical properties.

Functionalization of the Thiazole Ring: The thiazole ring itself can be a site for further derivatization. Palladium-catalyzed direct C-H arylation at the C5-position, for instance, could be used to introduce additional aryl or heteroaryl substituents, expanding the molecular complexity. organic-chemistry.org

Reactivity of the Cyclopropyl Group: The strained cyclopropyl ring is not merely a passive substituent. A particularly interesting avenue for research is the exploration of the cyclopropyliminium rearrangement. researchgate.net Protonation of the thiazole nitrogen could trigger a rearrangement of the adjacent cyclopropyl group, leading to the formation of fused heterocyclic systems like 6,7-dihydro-5H-pyrrolo[2,1-b]thiazolium salts. researchgate.net Investigating the scope and mechanism of this rearrangement for this compound and its derivatives could open doors to novel heterocyclic scaffolds.

A systematic study of these reactivity patterns will enable the generation of a diverse range of new chemical entities for various applications.

Advanced Computational Modeling for Precise Reactivity Prediction and Rational Design of Derivatives

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, computational modeling can provide deep insights and guide experimental work.

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the most likely sites of reactivity, and understand the mechanisms of transformations, such as the aforementioned cyclopropyliminium rearrangement. acs.org This predictive power can save significant experimental time and resources.

Rational Design of Functional Molecules: Molecular docking studies can be used to predict the binding affinity of this compound derivatives to biological targets like enzymes or receptors. nih.govacs.org This in silico screening can help prioritize the synthesis of compounds with the highest potential for biological activity, for example, as enzyme inhibitors. acs.org

Prediction of Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can predict properties such as solubility, lipophilicity, and metabolic stability for designed derivatives. This allows for the in silico optimization of pharmacokinetic profiles before any synthesis is undertaken. nih.gov

By integrating computational modeling into the research workflow, the design and discovery process for new derivatives can be significantly accelerated and made more efficient.

Expanding Applications in Niche Areas of Organic Synthesis, Catalyst Design, and Materials Science

The unique structural motifs of this compound suggest its potential utility in several specialized areas beyond traditional medicinal chemistry.

Organic Synthesis: The molecule itself can serve as a valuable building block. For instance, thiazoles can act as formyl synthons, providing a latent aldehyde functionality that can be unmasked under specific conditions. wikipedia.org This could be exploited in complex molecule synthesis.

Catalyst Design: Thiazole derivatives are known to act as ligands in transition metal catalysis. rsc.org The nitrogen and sulfur atoms of the thiazole ring can coordinate to metal centers, and the hydroxyl group provides a convenient point for anchoring the ligand to a solid support or incorporating it into a larger catalyst framework. Research could focus on synthesizing novel chiral ligands from this compound for asymmetric catalysis. acs.org

Materials Science: Thiazoles are intrinsically fluorescent and have been used in the fabrication of Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net Furthermore, thiazole-containing ligands are used to construct Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). mdpi.comresearchgate.net These materials have applications in gas storage, separation, and luminescent sensing. This compound, with its coordinating thiazole ring and modifiable hydroxyl group, is an attractive candidate for designing new functional materials with tailored optical or porous properties.

Exploring these niche applications could reveal new and valuable uses for this versatile chemical scaffold.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production and High-Throughput Experimentation

To meet the demands of library synthesis for screening and potential commercialization, modern production techniques are essential.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govresearchgate.net Developing a continuous flow process for the synthesis of this compound would enable safer, more efficient, and scalable production. scribd.com This is particularly relevant for handling potentially hazardous reagents or intermediates. nih.gov

Automated Synthesis: Automated synthesis platforms can be used to rapidly generate libraries of derivatives by systematically varying reagents and reaction conditions. researchgate.netresearchgate.net Integrating the synthesis of this compound derivatives into an automated workflow would allow for high-throughput experimentation to quickly explore structure-activity relationships (SAR) or optimize material properties. nih.gov

Process Optimization: These automated systems can also be used to efficiently screen and optimize reaction conditions (e.g., catalyst loading, temperature, residence time), leading to more robust and cost-effective synthetic protocols. nih.gov

The adoption of these advanced manufacturing technologies will be key to unlocking the full potential of this compound, facilitating its journey from a laboratory curiosity to a readily accessible and valuable chemical tool.

Q & A

Q. What are the established synthetic routes for (4-cyclopropylthiazol-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?

Synthesis of thiazole derivatives often involves cyclocondensation or functionalization of pre-existing thiazole scaffolds. For example, a related compound, tert-butyl (4-cyclopropylthiazol-2-yl)(methyl)carbamate, was synthesized via reaction of 1-(2-(methylamino)thiazol-5-yl)ethanone with di-tert-butyl dicarbonate under mild conditions, achieving a 95% yield . To optimize this compound synthesis:

- Step 1: Start with a 4-cyclopropylthiazole-2-carboxylate precursor (e.g., methyl 4-cyclopropylthiazole-2-carboxylate, PubChem CID 134903420) .

- Step 2: Reduce the ester group to a primary alcohol using LiAlH₄ or NaBH₄ under inert conditions.

- Step 3: Monitor reaction progress via TLC or HPLC and purify via column chromatography.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

- ¹H/¹³C NMR: Identify protons on the cyclopropyl group (δ ~0.5–1.5 ppm) and the thiazole ring (δ ~7.0–8.5 ppm). For example, a related thiazole compound showed a singlet at δ 8.00 ppm for the thiazole proton .

- HR-MS: Confirm molecular weight (e.g., C₇H₉NOS has a theoretical m/z of 155.0404). Use ESI+ mode for ionization .

- HPLC/LC-MS: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

- Accelerated stability studies: Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS.

- Light sensitivity: Expose to UV (254 nm) and monitor changes in UV-Vis spectra .

- Incompatibility: Avoid strong oxidizers or bases, as thiazoles may undergo ring-opening reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites. The cyclopropyl group may induce steric hindrance, affecting binding to biological targets.

- Docking studies: Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases) based on structural analogs like CDK9 inhibitors .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives like this compound?

- Reproducibility protocols: Standardize assay conditions (e.g., cell lines, incubation time) across labs.

- Structural analogs: Compare activity of this compound with methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate, which showed variable efficacy in antimicrobial assays due to substituent electronic effects .

- Meta-analysis: Pool data from multiple studies to identify trends (e.g., cyclopropyl groups enhancing membrane permeability but reducing solubility) .

Q. What methodologies are suitable for studying the metabolic fate of this compound in vitro?

Q. How can researchers design SAR studies to explore the role of the cyclopropyl group in this compound’s bioactivity?

- Analog synthesis: Replace cyclopropyl with methyl, ethyl, or phenyl groups.

- Activity testing: Compare IC₅₀ values in target assays (e.g., kinase inhibition). For example, cyclopropyl-containing CDK9 inhibitors showed enhanced selectivity over bulkier substituents .

Methodological Challenges and Solutions

Q. How to address low yields in the final reduction step of this compound synthesis?

- Catalyst optimization: Switch from LiAlH₄ to BH₃·THF for milder reduction .

- Solvent effects: Use tetrahydrofuran (THF) instead of ethanol to minimize side reactions.

Q. What analytical techniques differentiate this compound from its regioisomers or degradation products?

- 2D NMR (COSY, HSQC): Resolve overlapping signals from thiazole and cyclopropyl protons.

- X-ray crystallography: Confirm absolute configuration if single crystals are obtainable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.